D-glyceraldehyde
Overview
Description
D-Glyceraldehyde is a simple sugar, specifically a triose and the simplest aldose (aldehyde sugar). It is an intermediate in fructose metabolism and occurs in all living organisms, including humans . This compound is a crucial reference point for determining the relative spatial configuration of other simple sugars and amino acids .
Mechanism of Action
Target of Action
D-Glyceraldehyde, also known as D-(+)-Glyceraldehyde, is a simple sugar and an intermediate in several central metabolic pathways . It primarily targets enzymes involved in these pathways, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . GAPDH plays a crucial role in glycolysis, a metabolic pathway that breaks down glucose to produce energy .
Mode of Action
This compound interacts with its target enzymes to facilitate various biochemical reactions. For instance, in the glycolytic pathway, this compound is converted to glyceraldehyde 3-phosphate . This conversion is catalyzed by the enzyme triose phosphate isomerase .
Biochemical Pathways
This compound is involved in several biochemical pathways, including glycolysis and gluconeogenesis . In glycolysis, it is converted to glyceraldehyde 3-phosphate, which is then further metabolized to generate ATP, the cell’s main energy currency . In gluconeogenesis, it acts as an intermediate in the synthesis of glucose .
Pharmacokinetics
Its metabolism likely occurs via the glycolytic pathway, and it is probably eliminated through cellular respiration and other metabolic processes .
Result of Action
The action of this compound in the glycolytic pathway results in the production of ATP, providing energy for various cellular processes . Additionally, its role in gluconeogenesis contributes to maintaining blood glucose levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other metabolites and enzymes can affect its participation in metabolic pathways . Additionally, conditions such as pH and temperature can impact the rate of the biochemical reactions it is involved in .
Biochemical Analysis
Biochemical Properties
D-Glyceraldehyde is involved in the glycolytic pathway, where it is converted to 1,3-diphosphoglycerate by the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This reaction involves the oxidation of the aldehyde to a carboxylic acid by NAD+ and the joining of the carboxylic acid and an orthophosphate to form the acyl-phosphate product .
Cellular Effects
This compound influences cell function through its role in glycolysis, a critical metabolic pathway. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, GAPDH, the enzyme that catalyzes the conversion of this compound, has been implicated in membrane transport, membrane fusion, microtubule assembly, phosphotransferase activities, nuclear RNA export, DNA replication, and DNA repair .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to 1,3-diphosphoglycerate by GAPDH. This reaction is the sum of two processes: the oxidation of the aldehyde to a carboxylic acid by NAD+ and the joining of the carboxylic acid and an orthophosphate to form the acyl-phosphate product .
Metabolic Pathways
This compound is a key intermediate in the glycolytic pathway, one of the most fundamental metabolic pathways in cells. It interacts with the enzyme GAPDH, which catalyzes its conversion to 1,3-diphosphoglycerate .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Glyceraldehyde can be synthesized via the hydrogen peroxide oxidation of glycerol. This process involves the mild oxidation of glycerol to produce racemic glyceraldehyde, which can be further separated into its enantiomers . Another method involves the oxidation of glycerol using mild oxidizing agents .
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes as laboratory preparation but on a larger scale. The process is optimized for higher yields and purity, often involving advanced separation techniques to isolate the D-enantiomer from the racemic mixture .
Types of Reactions:
Oxidation: this compound can be oxidized to form D-glyceric acid.
Reduction: It can be reduced to form glycerol.
Substitution: this compound can undergo substitution reactions, such as the formation of Schiff bases with amines.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Amines in the presence of mild acids or bases.
Major Products:
Oxidation: D-Glyceric acid.
Reduction: Glycerol.
Substitution: Schiff bases and other derivatives.
Scientific Research Applications
D-Glyceraldehyde is widely used in scientific research due to its role as a reference compound for stereochemistry. It is involved in the Kiliani–Fischer synthesis, which is used to build larger sugars from smaller ones . In biology, this compound is a key intermediate in glycolysis and the Calvin cycle . It is also used in the study of enzyme mechanisms and metabolic pathways .
Comparison with Similar Compounds
L-Glyceraldehyde: The enantiomer of D-Glyceraldehyde, not commonly found in nature.
Dihydroxyacetone: An isomer of this compound, involved in similar metabolic pathways.
D-Erythrose and D-Threose: Higher aldoses that can be synthesized from this compound through the Kiliani–Fischer synthesis.
Uniqueness: this compound is unique due to its role as a reference compound for stereochemistry and its involvement in fundamental metabolic pathways. Its simplicity and versatility make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(2R)-2,3-dihydroxypropanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196464 | |
Record name | Glyceraldehyde, D- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown viscous liquid; [Sigma-Aldrich MSDS] | |
Record name | D-Glyceraldehyde | |
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CAS No. |
453-17-8 | |
Record name | (+)-Glyceraldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=453-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Glyceraldehyde, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000453178 | |
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Record name | D-glyceraldehyde | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02536 | |
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Record name | D-glyceraldehyde | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91534 | |
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Record name | Glyceraldehyde, D- | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-(+)-glyceraldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.562 | |
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Record name | GLYCERALDEHYDE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41A680M0WB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: D-Glyceraldehyde, unlike fructose, enters the glycolytic/gluconeogenic pathway at the triose phosphate level, primarily as this compound 3-phosphate. []
A: Triokinase catalyzes the phosphorylation of this compound to this compound 3-phosphate, allowing it to enter the glycolytic pathway and contribute to lactate production. [, ]
A: this compound, similar to fructose and glycerol, causes a significant depletion of ATP in hepatocytes. This is attributed to the accumulation of phosphorylated intermediates, particularly fructose 1-phosphate, during its metabolism. []
A: this compound stimulates insulin secretion in HIT-T15 insulinoma cells. This effect is independent of its metabolism and potentially involves electrogenic transport across the plasma membrane, leading to depolarization and calcium influx. Interestingly, L-glyceraldehyde also exhibits this effect. []
ANone: The molecular formula of this compound is C3H6O3 and its molecular weight is 90.08 g/mol.
A: Infrared and nuclear magnetic resonance (NMR) spectroscopies are valuable tools for analyzing the structure and composition of this compound. These techniques have been used to investigate the equilibrium between its aldehydic and dimeric forms. [] Additionally, UV spectroscopy can be employed to study this compound 3-phosphate dehydrogenase, particularly when using chromophoric organomercurials. []
A: this compound primarily exists in a dimeric form (2,5-dihydroxy-3,6-dihydroxymethyl-1,4-dioxane) in solution, with a minor proportion present in the aldehydic form. [] The stability of different diastereoisomers is influenced by intramolecular hydrogen bonding and anomeric effects. []
A: this compound serves as a substrate for 1-deoxy-D-xylulose 5-phosphate synthase (DXP synthase) in the methylerythritol phosphate pathway. DXP synthase catalyzes the condensation of this compound 3-phosphate and pyruvate to produce 1-deoxy-D-xylulose 5-phosphate, a precursor for isoprenoid biosynthesis. []
A: The stereochemistry of this compound plays a significant role in determining the diastereoselectivity of reactions. For example, the addition of diazomethane to various this compound derivatives consistently favors the formation of syn cycloadducts, regardless of the double bond's Z/E configuration or substituents. []
A: Density functional theory (DFT) calculations are employed to investigate the stereochemistry and energetics of reactions involving this compound. For instance, DFT calculations have been used to understand the diastereoselectivity of cycloaddition reactions between diazomethane and this compound derivatives, revealing the importance of the chiral dixolane center in influencing the stereochemical outcome. []
A: TDDFT calculations have been instrumental in simulating the electronic absorption, circular dichroism, and anisotropy spectra of this compound. These calculations have provided insights into the excitation wavelengths of various conformers and helped interpret the observed spectral features. []
A: Phosphorylation of this compound at the C3 position to form this compound 3-phosphate significantly enhances its reactivity with KDPG aldolase compared to the non-phosphorylated form. This highlights the importance of the phosphate group for both substrate recognition and catalytic efficiency. []
ANone: While specific formulation strategies weren't discussed in the context of this compound, it's worth noting that the stability of this compound in solution is influenced by factors such as pH, temperature, and the presence of other molecules.
A: Studies in perfused pig and rat livers demonstrate that this compound can stimulate ethanol oxidation. This effect is likely linked to its role as a metabolite of fructose, which is known to enhance ethanol metabolism. [, ]
A: Research on rat pancreatic islets indicates that this compound can stimulate insulin release in both young and old animals. This suggests that age-related decline in glucose-stimulated insulin secretion might involve changes in metabolic steps preceding triose metabolism. []
ANone: Specific information on resistance mechanisms related to this compound isn't provided in the research papers.
ANone: While the provided research doesn't focus on toxicological data, it's crucial to handle this compound with care and follow appropriate safety measures when working with this compound.
ANone: The provided research papers primarily focus on the biochemical and metabolic aspects of this compound, and they don't delve into questions related to drug delivery, biomarkers, analytical methods, environmental impact, or the other topics listed in this section.
ANone: The discovery and early characterization of this compound represent significant milestones in biochemistry. Its role in glycolysis, a fundamental metabolic pathway, has been extensively studied. Furthermore, research on this compound has contributed to our understanding of enzyme mechanisms, metabolic regulation, and the evolution of metabolic pathways.
A: The study of this compound extends beyond biochemistry and finds applications in various disciplines. For instance, its use in organic synthesis, particularly in asymmetric reactions, highlights its versatility. [, ] Moreover, its role as a building block for complex carbohydrates underscores its importance in carbohydrate chemistry. Research on this compound benefits from the synergy between different fields, including biochemistry, organic chemistry, and computational chemistry.
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